molecular formula C8H5ClF4 B1390569 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1186194-82-0

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390569
CAS No.: 1186194-82-0
M. Wt: 212.57 g/mol
InChI Key: MKFRUOLUWWWYBS-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and trifluoroethyl groups

Scientific Research Applications

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the biological activity of these molecules.

    Medicine: Research into the compound’s potential medicinal properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE (category 3) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoroethylating agents under specific conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The trifluoroethyl group can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trifluoroethyl group to a simpler alkyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoroethyl group. The presence of the additional carbon in the trifluoroethyl group can influence the compound’s reactivity and physical properties.

    1-Chloro-2,2,2-trifluoroethylbenzene: This compound lacks the fluorine substituent on the benzene ring, which can affect its chemical behavior and applications.

    1-Fluoro-4-(2,2,2-trifluoroethyl)benzene:

The unique combination of substituents in this compound makes it distinct from these similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFRUOLUWWWYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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